molecular formula C12H9Cl2NOS B10975587 3,4-dichloro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide

3,4-dichloro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B10975587
M. Wt: 286.2 g/mol
InChI Key: PGSWCRJKVWZFPZ-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene ring substituted with chlorine atoms at the 3 and 4 positions, and a carboxamide group attached to the 2 position The prop-2-en-1-yl group is attached to the nitrogen atom of the carboxamide group

Preparation Methods

The synthesis of 3,4-dichloro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dichlorobenzothiophene with prop-2-en-1-amine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired carboxamide. The reaction is typically carried out in an organic solvent, such as dichloromethane, under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

3,4-dichloro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.

    Substitution: The chlorine atoms on the benzothiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.

Scientific Research Applications

3,4-dichloro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals, such as herbicides and fungicides, due to its potential activity against plant pathogens.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins involved in cellular processes, leading to the disruption of cell function and growth. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in cell death. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

3,4-dichloro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:

    3,4-dichloro-N-(2-cyanophenyl)-1,2-thiazole-5-carboxamide: This compound has a similar structure but with a thiazole ring instead of a benzothiophene ring.

    2-(3-{2,6-dichloro-4-[(3,3-dichloroprop-2-en-1-yl)oxy]phenoxy}propoxy)-5-(trifluoromethyl)pyridine: This compound has a different core structure but shares similar substituents.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzothiophene ring, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H9Cl2NOS

Molecular Weight

286.2 g/mol

IUPAC Name

3,4-dichloro-N-prop-2-enyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C12H9Cl2NOS/c1-2-6-15-12(16)11-10(14)9-7(13)4-3-5-8(9)17-11/h2-5H,1,6H2,(H,15,16)

InChI Key

PGSWCRJKVWZFPZ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=C(C2=C(S1)C=CC=C2Cl)Cl

Origin of Product

United States

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